molecular formula C14H8BrNO2 B13017552 4-(4-Bromo-2-formylphenoxy)benzonitrile

4-(4-Bromo-2-formylphenoxy)benzonitrile

Cat. No.: B13017552
M. Wt: 302.12 g/mol
InChI Key: OXJLLVDAFUTTCV-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-formylphenoxy)benzonitrile is a useful research compound. Its molecular formula is C14H8BrNO2 and its molecular weight is 302.12 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H8BrNO2

Molecular Weight

302.12 g/mol

IUPAC Name

4-(4-bromo-2-formylphenoxy)benzonitrile

InChI

InChI=1S/C14H8BrNO2/c15-12-3-6-14(11(7-12)9-17)18-13-4-1-10(8-16)2-5-13/h1-7,9H

InChI Key

OXJLLVDAFUTTCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)Br)C=O

Origin of Product

United States

Contextualization Within the Field of Polyfunctionalized Aromatic Ethers and Nitriles

Polyfunctionalized aromatic ethers and nitriles are organic molecules that feature one or more ether linkages (R-O-R') and nitrile groups (-C≡N) attached to aromatic ring systems. These functional groups are not merely passive components; they actively influence the chemical reactivity and physical properties of the entire molecule. The ether bond imparts a degree of conformational flexibility and can affect solubility, while the nitrile group is a remarkably versatile synthetic handle. It can be transformed into a variety of other functional groups, including amines, carboxylic acids, and tetrazoles. Additionally, the strong dipole moment of the nitrile group can lead to significant intermolecular interactions and unique electronic properties.

The deliberate placement of these and other functionalities, such as the halogen (bromine) and aldehyde (formyl) groups found in 4-(4-Bromo-2-formylphenoxy)benzonitrile, results in a molecule with multiple centers of reactivity. This "polyfunctionality" is highly sought after because it provides a wide range of opportunities for subsequent chemical modifications. For instance, the formyl group can readily participate in reactions like reductive amination, Wittig reactions, and aldol (B89426) condensations, which allows for the construction of more intricate molecular structures. Aromatic ethers are used as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. numberanalytics.com

Significance of Bridged Biaryl Systems in Modern Chemical Research

Bridged biaryl systems are a class of compounds in which two aromatic rings are connected by a linking atom or group, in this case, an ether oxygen. These structures are of considerable interest in contemporary chemical research due to their distinct three-dimensional arrangements. Unlike simple biaryl compounds where rotation around the central bond can be relatively unrestricted, the ether bridge imposes conformational constraints. This leads to specific and predictable spatial orientations of the aromatic rings and their substituents, a critical factor in molecular recognition and biological activity. Such medium-ring-sized biaryl frameworks are common features of valuable natural products and bioactive compounds. rsc.org

In the realm of medicinal chemistry, the diaryl ether scaffold is considered a "privileged structure," as it is found in a multitude of biologically active compounds, including antibiotics and anticancer agents. nih.gov The ability of the ether bridge to orient the aromatic rings in a particular fashion facilitates precise interactions with biological targets like enzymes and receptors. The presence of a bromine atom in 4-(4-Bromo-2-formylphenoxy)benzonitrile further enhances its potential in this arena, as halogen bonding has been recognized as an important non-covalent interaction in drug design.

Overview of Research Trajectories for 4 4 Bromo 2 Formylphenoxy Benzonitrile and Analogues

Research involving 4-(4-Bromo-2-formylphenoxy)benzonitrile and its related compounds primarily concentrates on utilizing its unique combination of functional groups to synthesize more complex and potentially valuable molecules. The key reactive sites—the bromo, formyl, and cyano groups—permit a diverse array of chemical transformations.

One significant research direction is the use of this compound as a foundational building block for the creation of heterocyclic compounds. The ortho-formylphenoxy moiety is a direct precursor for constructing various fused and non-fused ring systems through reactions with dinucleophiles. For example, condensation of the aldehyde with an appropriate reagent, followed by an intramolecular cyclization, can yield novel chromene or quinoline (B57606) derivatives.

Another prominent area of study is its application in transition metal-catalyzed cross-coupling reactions. The bromine atom serves as an excellent handle for reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These powerful reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, offering a direct pathway to a wide variety of substituted biaryl and more extended conjugated systems. These new structures are of interest for their potential use in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials, where the electronic properties can be finely adjusted by modifying the molecular structure. Porous aromatic frameworks (PAFs), for instance, have applications in gas separation and catalysis. mdpi.com

Furthermore, the nitrile group can be hydrated to form an amide or reduced to an amine, providing yet another avenue for derivatization and the creation of compound libraries for biological screening. The convergence of these reactive functionalities onto a single, accessible scaffold makes this compound a valuable platform for the discovery of new chemical entities with diverse applications. One of the primary applications of 4-(4-Bromo-3-formylphenoxy)benzonitrile (B1381863) is its use as an intermediate in the production of Crisaborole, a treatment for skin conditions like eczema. innospk.com

Chemical Data for this compound

PropertyValue
Molecular Formula C₁₄H₈BrNO₂
Molecular Weight 302.12 g/mol
CAS Number 906673-54-9
Appearance White to light yellow solid
Purity ≥98.0%

Data sourced from multiple chemical suppliers and databases. innospk.comnih.gov

An in-depth examination of the synthetic pathways leading to the formation of this compound reveals a variety of established and modern organic chemistry techniques. The molecule's structure, characterized by a diaryl ether backbone with bromo, formyl, and nitrile functional groups at specific positions, necessitates a strategic approach to its synthesis. Methodologies focus on the precise formation of the carbon-oxygen ether linkage, the introduction of key functional groups through substitution reactions, and the selective incorporation of the aldehyde moiety.

Computational Chemistry and Theoretical Studies of 4 4 Bromo 2 Formylphenoxy Benzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT provides a feasible way to determine molecular properties, including geometry, energy, and the distribution of electrons. For 4-(4-Bromo-2-formylphenoxy)benzonitrile, DFT calculations, typically using a functional like B3LYP and a basis set such as 6-311++G(d,p), would first involve optimizing the molecule's geometry to find its lowest energy conformation. inonu.edu.tr Following optimization, a frequency calculation is usually performed to confirm that the structure is a true minimum on the potential energy surface.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO analysis)

Frontier Molecular Orbital (FMO) theory is a critical component of understanding chemical reactivity and electronic properties. inonu.edu.tr It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical hardness, and electronic excitation potential. youtube.comlibretexts.org

In this compound, the HOMO is expected to be distributed across the electron-rich phenoxy ring and the bromine atom, while the LUMO is likely localized on the electron-withdrawing benzonitrile (B105546) and formyl groups. A smaller HOMO-LUMO gap would suggest higher reactivity and a greater ease of electronic excitation.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
LUMO-2.5Localized on benzonitrile and formyl moieties
HOMO-6.8Distributed over the bromo-phenoxy ring
Energy Gap (ΔE) 4.3 Indicator of chemical stability

Note: The data in this table is illustrative and represents typical values for similar aromatic compounds. Actual values would be derived from specific DFT calculations.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It is generated by calculating the electrostatic potential on the molecule's electron density surface. The ESP map uses a color spectrum to indicate different potential regions: red typically signifies areas of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, the ESP map would likely show a negative potential (red) around the oxygen atom of the formyl group and the nitrogen atom of the nitrile group, highlighting these as sites for electrophilic interaction. Conversely, a positive potential (blue) would be expected around the hydrogen atom of the formyl group and potentially on the aromatic protons, indicating their electrophilic character.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT calculations provide information on a static, optimized geometry, Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time. This compound, with its central ether linkage, possesses rotational freedom around the C-O bonds. This flexibility allows the two aromatic rings to adopt various orientations relative to each other. mdpi.com

Reactivity Prediction and Reaction Mechanism Studies

Computational methods are instrumental in predicting the reactivity of a molecule and elucidating potential reaction mechanisms. For this compound, this could involve studying its behavior in various chemical transformations.

Transition State Characterization

When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state. Identifying and characterizing the geometry and energy of this transition state is key to understanding the reaction's kinetics and feasibility. DFT calculations can be used to locate transition state structures, which are characterized as saddle points on the potential energy surface. By calculating the energy difference between the reactants and the transition state, the activation energy of the reaction can be determined, providing a quantitative measure of the reaction rate.

Influence of Substituents on Reaction Pathways

The substituents on the aromatic rings of this compound—the bromo, formyl, and cyano groups—have a profound effect on its reactivity. The bromo group is a moderately deactivating ortho-para director in electrophilic aromatic substitution, while the formyl and cyano groups are strong deactivating meta-directors. DFT studies can quantify these effects by analyzing how each substituent alters the electron density distribution and the energies of the frontier molecular orbitals. utexas.edu

For instance, in a potential nucleophilic aromatic substitution reaction, the electron-withdrawing nature of the cyano group on one ring and the formyl group on the other would activate the rings towards attack. Computational studies could compare the reaction pathways for substitution at different positions, determining which pathway has a lower activation energy and is therefore more likely to occur. These studies can also model how changing these substituents would alter the reactivity and regioselectivity of the molecule. cmu.edu

Non-Covalent Interaction Analysis

Hydrogen Bonding Networks

There is no available data from theoretical calculations or crystallographic studies to describe the potential hydrogen bonding networks that could be formed by this compound. Such an analysis would typically involve the identification of hydrogen bond donors and acceptors within the molecule and with surrounding solvent or other molecules, and the characterization of the geometry and energy of these bonds.

Halogen Bonding Interactions

Similarly, there are no specific studies on the halogen bonding capabilities of the bromine atom in this compound. A computational study would be required to determine the presence and characteristics of a σ-hole on the bromine atom and to model its interactions with Lewis bases.

π-π Stacking Phenomena

While the presence of two phenyl rings suggests the potential for π-π stacking, no computational or experimental data could be found to describe the geometry (e.g., parallel-displaced or T-shaped) or the energetic contribution of these interactions in the crystal lattice or in molecular aggregates of this compound.

Ligand Design and Coordination Chemistry Utilizing the Formylphenoxy Benzonitrile Motif

Formation of Schiff Bases from the Formyl Group

The formyl group (CHO) on the 4-(4-Bromo-2-formylphenoxy)benzonitrile molecule is a key functional handle for creating more complex ligand systems through Schiff base condensation. nih.gov This reaction involves the condensation of the aldehyde with a primary amine, resulting in the formation of an imine or azomethine group (-C=N-). nih.govresearchgate.net

Schiff bases derived from salicylaldehyde (B1680747) and its analogues, such as this compound, are excellent chelating ligands. chemijournal.com The design of these ligands is predicated on the strategic placement of donor atoms that can coordinate to a central metal ion.

Donor Atoms: The resulting imino-functionalized derivatives typically feature at least two donor sites: the nitrogen atom of the newly formed azomethine group and the oxygen atom from the phenolic group implied in the precursor's structure. This arrangement facilitates the formation of stable five- or six-membered chelate rings with a metal ion.

Ligand Denticity: By choosing a primary amine with additional donor groups (e.g., diamines, amino acids, or aminophenols), the denticity of the resulting ligand can be systematically increased from bidentate (ON) to tridentate (ONO, ONN) or tetradentate (ONNO). chemijournal.comnih.gov This versatility allows for fine-tuning the coordination environment around the metal center.

Electronic and Steric Tuning: The bromo and benzonitrile (B105546) substituents on the aromatic rings are not just passive components. They exert significant electronic influence on the ligand backbone, which in turn modulates the properties of the resulting metal complexes. chemijournal.com These groups can affect the electron density on the donor atoms, thereby influencing the stability and reactivity of the metal-ligand bond.

The synthesis of imino-functionalized derivatives from this compound is generally straightforward. The typical procedure involves the condensation reaction between the aldehyde and a suitable primary amine in a 1:1 or 1:2 molar ratio in a solvent like methanol (B129727) or ethanol, often with a few drops of acid as a catalyst, followed by refluxing the mixture. mdpi.comresearchgate.net

The successful formation of the Schiff base is confirmed through various spectroscopic techniques. The key characterization data are summarized in the table below.

Spectroscopic TechniqueCharacteristic Change for Schiff Base Formation
FTIR Spectroscopy Disappearance of the C=O stretching vibration of the aldehyde and the N-H stretching of the primary amine. Appearance of a new, strong absorption band in the 1594–1625 cm⁻¹ region, which is characteristic of the C=N (azomethine) bond. nih.gov
¹H NMR Spectroscopy Disappearance of the aldehyde proton signal (typically around 9-10 ppm). Appearance of a new signal for the imine proton (-CH=N-) in the 8-9 ppm region.
Mass Spectrometry The molecular ion peak in the mass spectrum will correspond to the calculated molecular weight of the expected Schiff base product. researchgate.net

Coordination with Transition Metal Centers

The Schiff base ligands derived from this compound are adept at forming stable complexes with a wide array of transition metal ions. chemijournal.com The study of these complexes provides insight into their structure, bonding, and physical properties. The coordination typically involves the deprotonation of the phenolic hydroxyl group and donation of electron pairs from the phenolic oxygen and the imine nitrogen to the metal center. chemijournal.com

The precise geometry and coordination environment of the metal complexes are determined using techniques like single-crystal X-ray diffraction. researchgate.netspuvvn.edu Depending on the metal ion, its oxidation state, and the stoichiometry and denticity of the ligand, various geometries can be adopted.

Common Geometries: For bidentate Schiff base ligands derived from this motif, square planar or tetrahedral geometries are common for M(II) ions like Cu(II) and Zn(II). researchgate.net With tridentate or tetradentate ligands, or through the coordination of additional solvent molecules or counter-ions, geometries such as trigonal-bipyramidal and octahedral are frequently observed. nih.govresearchgate.net For instance, complexes with the general formula [M(L)Cl(H₂O)₃] or [M(L)Cl₂(H₂O)₂] often adopt an octahedral structure. nih.gov

The table below presents typical structural features found in related Schiff base metal complexes.

Metal IonTypical Coordination GeometryRepresentative Bond Distances (Å)Source
Cu(II)Distorted Square PlanarM-O: ~1.90, M-N: ~1.95 researchgate.net
Co(II)Trigonal Bipyramidal/OctahedralM-O: ~2.00, M-N: ~2.10 researchgate.net
Zn(II)Distorted Trigonal-BipyramidalM-O: ~2.02, M-N: ~2.15 researchgate.net
Fe(III)OctahedralM-O: ~1.98, M-N: ~2.18 nih.gov
Mn(II)OctahedralM-O: ~2.14, M-N: ~2.25 nih.gov

Data are illustrative based on structurally similar complexes.

The electronic and magnetic properties of these metal complexes are crucial for understanding their bonding and potential applications. These properties are primarily dictated by the nature of the metal ion and the ligand field it experiences. numberanalytics.com

Electronic Spectra: UV-Visible spectroscopy is used to probe the electronic transitions within the complex. The spectra typically show intense bands in the UV region corresponding to π→π* and n→π* transitions within the ligand, and bands in the visible region attributed to ligand-to-metal charge transfer (LMCT) and d-d transitions of the metal ion. researchgate.net These d-d transitions are particularly informative about the coordination geometry of the metal center. nih.gov For example, high-spin octahedral Fe(III) complexes show characteristic transitions such as ⁶A₁g → ⁴T₁g(G) and ⁶A₁g → ⁴T₂g(G). nih.gov

Magnetic Properties: Magnetic susceptibility measurements determine the magnetic moment of the complexes, which reveals the number of unpaired electrons on the metal ion. du.edu.eg This information is vital for deducing the spin state (high-spin or low-spin) and confirming the oxidation state and geometry of the metal. numberanalytics.comdu.edu.eg For example, a magnetic moment of ~5.2 B.M. for a manganese complex is indicative of a high-spin Mn(II) center (with five unpaired electrons) in an octahedral environment. nih.gov Complexes can be paramagnetic (attracted to a magnetic field) if they contain unpaired electrons, or diamagnetic (weakly repelled) if all electrons are paired. numberanalytics.comdalalinstitute.com

Applications in Catalysis

Schiff base metal complexes are renowned for their excellent catalytic activity in a wide range of organic transformations. chemijournal.comnih.gov Their efficacy stems from the stability of the complexes and the ability to tune their steric and electronic properties by modifying the ligand structure or the metal center. chemijournal.com The high thermal and moisture stability of many Schiff base complexes makes them suitable for reactions conducted at elevated temperatures. nih.govepa.gov

Complexes derived from ligands related to this compound are expected to be active catalysts in various reactions. The activity is often enhanced upon complexation of the ligand with a metal ion. nih.gov

Type of Catalytic ReactionActive Metal Complexes (Examples from related systems)Reference
Oxidation Reactions Mn(II), Co(II), Fe(II), Ru(III) epa.govtijer.org
Polymerization Ni(II), Pd(II), Fe(II), Co(II) epa.gov
Reduction Reactions Co(II) nih.gov
Condensation Reactions Cu(II) mdpi.com
Hydrolysis Reactions Cu(II) tijer.org

The catalytic performance can be fine-tuned by the substituents on the ligand. The electron-withdrawing nature of the bromo and benzonitrile groups in the this compound framework can influence the Lewis acidity of the coordinated metal center, thereby affecting its catalytic efficiency and selectivity in reactions like oxidation, reduction, and polymerization. chemijournal.comepa.gov

Heterogeneous Catalysis with Supported Benzonitrile Derivatives

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, a common setup being a solid catalyst with liquid or gas-phase reactants. masterorganicchemistry.com This approach is widely used in industrial processes due to the ease of catalyst separation and recycling. doi.org Supported metal catalysts, where metal nanoparticles are dispersed on a high-surface-area support, are a cornerstone of heterogeneous catalysis. acs.org

Benzonitrile and its derivatives are important substrates and ligands in heterogeneous catalysis, particularly in hydrogenation reactions. The hydrogenation of benzonitriles over supported palladium catalysts has been a subject of significant research. acs.org These reactions can yield a variety of products, including primary amines, secondary amines, and even products of hydrogenolysis where the nitrile group is cleaved from the aromatic ring. acs.org The selectivity of these reactions is highly dependent on the catalyst support, the metal particle size, and the reaction conditions. acs.orgchemanager-online.com

For instance, the liquid-phase hydrogenation of benzonitrile over a 5 wt% Pd/C catalyst follows a consecutive reaction sequence, first producing benzylamine (B48309), which can then undergo hydrogenolysis to form toluene. acs.org The hydrogenation of benzonitrile in this system follows first-order kinetics with an activation energy of 27.6 kJ mol⁻¹. acs.org In contrast, the subsequent hydrogenolysis of benzylamine is a zero-order process with a higher activation energy of 80.1 kJ mol⁻¹. acs.org

The choice of support material can significantly influence the catalytic performance. While Pd/C tends to promote hydrogenolysis, a Pd/Al₂O₃ catalyst has shown higher selectivity towards benzylamine, although hydrogenolysis still occurs at longer reaction times. acs.org

Below is a table summarizing the catalytic performance of different supported palladium catalysts in the hydrogenation of benzonitrile.

Table 1: Performance of Supported Palladium Catalysts in Benzonitrile Hydrogenation

Catalyst Support Reaction Conditions Conversion (%) Selectivity to Benzylamine (%) Reference
5 wt% Pd/C Carbon 333 K, 4 barg H₂, 800 rpm >95 ~40 (at 50% conversion) acs.org
1 wt% Pd/Al₂O₃ Alumina 333 K, 4 barg H₂, 800 rpm >95 ~47 (at 50% conversion) acs.org
Pd/MCM-41 MCM-41 Supercritical CO₂ 90 91 acs.org

The functional groups in 4-(4-Bromo-3-formylphenoxy)benzonitrile (B1381863), namely the bromo and formyl groups, would likely influence its behavior in heterogeneous catalysis. These groups can affect the adsorption of the molecule on the catalyst surface and may also participate in side reactions, adding another layer of complexity to the catalytic system.

Homogeneous Catalysis Mediated by Metal-Formylphenoxy Benzonitrile Complexes

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions due to the well-defined nature of the catalytic species. chimia.ch Metal complexes containing benzonitrile-based ligands have been extensively studied as catalysts for a variety of organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions. mdpi.com

The formylphenoxy benzonitrile motif is particularly interesting for designing homogeneous catalysts. The nitrile and formyl groups can coordinate to a metal center, creating a specific steric and electronic environment that can influence the catalytic activity and selectivity.

One important application of homogeneous catalysis is the hydroformylation of alkenes to produce aldehydes. Rhodium complexes with phosphine (B1218219) or phosphite (B83602) ligands are highly effective for this transformation. While there are no specific reports on the use of 4-(4-Bromo-3-formylphenoxy)benzonitrile as a ligand in hydroformylation, related benzonitrile-containing ligands have been explored. For example, in the hydroformylation of vinylarenes, rhodium catalysts can be tuned to favor the production of either linear or branched aldehydes, which are valuable intermediates in the chemical industry. researchgate.net

The table below presents data on the rhodium-catalyzed hydroformylation of styrene (B11656) using different ligand systems, illustrating the impact of ligand structure on selectivity.

Table 2: Rhodium-Catalyzed Hydroformylation of Styrene

Catalyst/Ligand Solvent Temp (°C) Pressure (bar) Conversion (%) Branched/Linear Ratio Reference
Rh(acac)(CO)₂ / BIPHEPHOS Toluene 80 10 >99 94:6 researchgate.net
Rh(acac)(CO)₂ / Phospholene-phosphite n-Heptane 60 13.8 ~90 High selectivity to branched

Another area where metal-benzonitrile complexes have shown promise is in nickel-catalyzed cross-coupling reactions. The design of ligands that can stabilize low-valent nickel species and promote reductive elimination is crucial for achieving high catalytic efficiency. Benzonitrile-containing ligands have been shown to act as electron acceptors, which can favor the desired C-C bond formation over side reactions like β-hydride elimination.

Furthermore, ruthenium-based homogeneous catalysts have been developed for the selective hydrogenation of nitriles to primary amines. For instance, a ruthenium hydride complex with a tetradentate P-NH-NH-P ligand has demonstrated high activity for the hydrogenation of benzonitrile to benzylamine. chemanager-online.com The mechanism is proposed to involve the transfer of a proton and a hydride from the catalyst to the nitrile. chemanager-online.com The presence of functional groups on the benzonitrile substrate, such as in 4-(4-Bromo-3-formylphenoxy)benzonitrile, would likely modulate the electronic properties of the nitrile group and thus affect the efficiency of such catalytic systems.

Applications in Advanced Materials Science

Optoelectronic Materials and Devices

The benzonitrile (B105546) group is a known component in molecules designed for optoelectronic applications due to its electron-withdrawing nature and its contribution to the photophysical properties of materials. While direct applications of 4-(4-Bromo-2-formylphenoxy)benzonitrile are not extensively documented in dedicated studies, its structural motifs are relevant to the design of materials for devices like Organic Light-Emitting Diodes (OLEDs).

The photophysical properties of benzonitrile-containing systems are of significant interest. Fluorophores based on twisted intramolecular charge transfer (TICT) states, which are sensitive to their environment, often incorporate benzonitrile moieties. researchgate.net These systems are investigated for their potential use as sensors. While specific photophysical data for this compound is not detailed in available research, related benzonitrile derivatives are studied for their emission properties. For example, certain isatin-thiazole-based fluorophores containing a bromophenyl group exhibit distinct Stokes shifts and emission colors, such as greenish-yellow light, in the solid state. researchgate.net The presence of bromo- and benzonitrile groups in this compound suggests it could be a precursor for new luminescent materials whose properties would warrant detailed photophysical investigation.

Polymer Chemistry and Scaffold Design

The reactive handles present in this compound—the bromo and formyl groups—make it a valuable monomer or scaffold for polymer synthesis.

The benzonitrile scaffold can be integrated into various polymer architectures to impart specific properties. While this specific molecule is not highlighted, the general strategy involves using functional groups to build larger polymeric chains. The formyl group can undergo various reactions, such as Wittig-type olefinations, to extend the conjugated system or link to other monomer units. orgsyn.org The bromo group is a key functional group for cross-coupling reactions, which are fundamental in modern polymer synthesis.

The synthesis of well-defined conjugated polymers often relies on methods like Suzuki–Miyaura cross-coupling. nsf.gov The bromine atom on the this compound structure is ideally positioned for such reactions, allowing it to be coupled with monomers containing boronic acid or boronic ester functionalities. nsf.gov This would enable the incorporation of the formylphenoxy benzonitrile unit into the backbone of a conjugated polymer. Such polymers could exhibit interesting electronic and optical properties suitable for applications in organic electronics. The synthesis would typically involve reacting the bromo-substituted monomer with a co-monomer in the presence of a palladium catalyst and a base. nsf.gov

The table below outlines the key functional groups of this compound and their potential roles in polymerization reactions.

Functional GroupPositionPotential Polymerization Role
Bromopara- to ether linkageSite for cross-coupling reactions (e.g., Suzuki, Stille) to form the polymer backbone.
Formylortho- to ether linkageCan be used for post-polymerization modification or to create specific polymer architectures through reactions like aldol (B89426) condensation or Wittig olefination.
Nitrilepara- to ether linkageInfluences the electronic properties (electron-withdrawing) of the resulting polymer.

Materials for Chemical Sensing

Molecules containing benzonitrile are explored as fluorescent probes for detecting various chemical species. researchgate.net The environmentally dependent emission properties of fluorophores with twisted intramolecular charge transfer (TICT) states make them suitable for sensor applications. researchgate.net The structure of this compound, combining an electron-donating ether linkage with electron-withdrawing nitrile and formyl groups, provides the electronic asymmetry often required for sensing capabilities. By functionalizing this molecule to enhance its fluorogenic response upon binding to a specific analyte, it could serve as a scaffold for new chemical sensors. For example, the formyl group could be used to attach a receptor unit specific to a target analyte, with the benzonitrile portion acting as part of the signaling unit.

Interfacial Phenomena and Surface Adsorption Studies

While direct experimental studies on the interfacial and surface adsorption properties of this compound are not extensively documented in publicly available literature, its behavior can be inferred from the well-established principles of physical chemistry and the observed properties of analogous aromatic compounds. mdpi.comuobaghdad.edu.iqroyalsocietypublishing.org The presence of both electron-withdrawing (nitrile, formyl) and electron-donating (ether linkage) functionalities, distributed across two phenyl rings, allows for a complex interplay of forces at an interface.

Theoretical considerations suggest that the adsorption of aromatic molecules on metal surfaces is a complex phenomenon governed by a combination of covalent and non-covalent interactions. royalsocietypublishing.org For this compound, the π-electrons of the aromatic system are expected to play a significant role in its adsorption onto metal substrates, a common feature for aromatic compounds. mdpi.com The specific orientation of the molecule at the surface—whether it lies flat or is tilted—will be influenced by steric hindrances between the substituent groups and the surface, as well as by intermolecular interactions within the adsorbed layer. mdpi.com

The nitrile group is known to be a strong anchoring site for adsorption on various surfaces. In studies of similar aromatic nitriles, the nitrile substituent has been shown to enhance adsorption and, in some cases, improve performance in applications like corrosion inhibition. mdpi.com The formyl group, also possessing a polar carbonyl moiety, can further contribute to the molecule's ability to adsorb onto surfaces through dipole-dipole interactions or hydrogen bonding, depending on the nature of the substrate and the surrounding medium.

In the context of semiconductor materials, as seen with the related compound 4-bromo-benzonitrile in perovskite solar cells, the interaction between the nitrile group and surface defects can lead to effective surface passivation. rsc.org This suggests that this compound could similarly interact with ionic defects on material surfaces, suppressing non-radiative recombination and enhancing the performance and stability of electronic devices. rsc.org

The adsorption behavior of organic molecules from a solution onto a solid surface is often described by adsorption isotherms. These models relate the amount of substance adsorbed at equilibrium to its concentration in the solution at a constant temperature. researchgate.netfrontiersin.org While specific isotherm data for this compound is not available, studies on other aromatic compounds have shown that models like the Langmuir, Freundlich, and Temkin isotherms can be used to characterize the adsorption process. researchgate.net The choice of the most suitable isotherm depends on the nature of the adsorbate-adsorbent interactions and the heterogeneity of the surface. frontiersin.org

The kinetics of adsorption, which describe the rate at which the molecule adsorbs onto the surface, are also a critical aspect of its interfacial behavior. This process is often influenced by factors such as the concentration of the molecule, temperature, and the pH of the solution. mdpi.com For instance, the pH can affect the surface charge of the adsorbent and the degree of protonation of the adsorbate, thereby influencing the electrostatic interactions between them. mdpi.com

To provide a clearer picture of how different functional groups might influence adsorption, the table below summarizes the expected contributions of the key moieties in this compound to its interfacial behavior, based on general principles and data from related compounds.

Functional GroupExpected Contribution to Interfacial BehaviorBasis of Expectation
Nitrile Group (-CN) Strong anchoring to metal and semiconductor surfaces; enhances adsorption. mdpi.comrsc.orgStudies on aromatic nitriles showing strong surface interactions and improved performance in corrosion inhibition and surface passivation. mdpi.comrsc.org
Formyl Group (-CHO) Contributes to adsorption through polar interactions (dipole-dipole, potential for hydrogen bonding). mdpi.comThe presence of a carbonyl function in other aromatic aldehydes has been shown to enhance adsorption. mdpi.com
Bromo Group (-Br) Influences electronic properties and can participate in halogen bonding, potentially affecting molecular packing and orientation at the surface.General understanding of halogen substituents in organic molecules.
Aromatic Rings Provides a platform for π-electron interactions with metal surfaces, leading to enhanced adsorption. mdpi.comroyalsocietypublishing.orgExtensive research on the adsorption of aromatic compounds on various metals demonstrates the importance of π-system interactions. mdpi.comroyalsocietypublishing.org
Ether Linkage (-O-) Introduces flexibility to the molecule and can act as a Lewis base, potentially interacting with acidic sites on a surface.General chemical principles of ether functionalities.

Further research utilizing techniques such as Quartz Crystal Microbalance with Dissipation (QCM-D), X-ray Photoelectron Spectroscopy (XPS), and various microscopy methods would be invaluable for directly quantifying the adsorption kinetics, surface coverage, and orientation of this compound on different substrates. nih.govresearchgate.net Such studies would provide the detailed research findings necessary to fully exploit its potential in advanced materials science.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes for Scalable Production

The growing demand for pharmaceuticals derived from 4-(4-bromo-3-formylphenoxy)benzonitrile (B1381863) necessitates the development of more efficient and scalable synthetic routes. Current synthesis methods, while effective for laboratory-scale production, may face challenges in terms of cost, safety, and environmental impact when scaled up for industrial production.

Future research in this area will likely focus on:

Continuous Flow Chemistry: Transitioning from traditional batch processing to continuous flow synthesis can offer significant advantages. This includes improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for automation and real-time process monitoring.

Catalyst Optimization: The development of more robust and efficient catalysts for the coupling reactions involved in its synthesis is a key area of investigation. This includes exploring novel palladium-based catalysts or alternative, more earth-abundant metal catalysts to improve reaction yields and reduce costs.

Synthetic Strategy Potential Advantages Research Focus
Continuous Flow Improved safety, better process control, scalabilityReactor design, optimization of reaction parameters
Catalyst Development Higher yields, lower costs, improved selectivityNovel ligand design, use of earth-abundant metals
Green Chemistry Reduced environmental impact, lower costsUse of bio-based solvents, process intensification

Exploration of New Functionalization Strategies

The unique arrangement of functional groups in 4-(4-bromo-3-formylphenoxy)benzonitrile provides multiple avenues for further chemical modification, opening the door to a wide range of new derivatives with potentially valuable properties.

The Bromo Group: The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, leading to the generation of large libraries of novel compounds for biological screening.

The Formyl Group: The aldehyde functionality is highly reactive and can be transformed into numerous other functional groups. For example, it can undergo oxidation to a carboxylic acid, reduction to an alcohol, or can participate in condensation reactions to form imines, oximes, and other derivatives. Wittig-type olefination reactions can be employed to introduce vinyl groups. orgsyn.org

The Nitrile Group: The nitrile group is a valuable synthon that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions to form heterocyclic structures like tetrazoles, which are important in medicinal chemistry.

Advanced Computational Modeling for Predictive Design

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and design of new molecules based on the 4-(4-bromo-3-formylphenoxy)benzonitrile scaffold.

Structure-Activity Relationship (SAR) Studies: By computationally modeling the interaction of derivatives with biological targets, such as enzymes, it is possible to predict their potential therapeutic activity. fip.org This can help prioritize the synthesis of the most promising candidates, saving time and resources.

In Silico Prediction of Properties: Computational methods can be used to predict various physicochemical properties of new derivatives, such as solubility, lipophilicity, and metabolic stability. This information is crucial for designing drug candidates with favorable pharmacokinetic profiles.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to study the mechanisms of the chemical reactions used to synthesize and functionalize 4-(4-bromo-3-formylphenoxy)benzonitrile. This can lead to a better understanding of the reaction pathways and help in optimizing reaction conditions.

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components, often resulting in materials with enhanced characteristics. mdpi.comnih.gov The functional groups on 4-(4-bromo-3-formylphenoxy)benzonitrile make it an attractive candidate for incorporation into such materials.

Sol-Gel Chemistry: The formyl group, after conversion to a suitable reactive group like an alcohol, can be functionalized with alkoxysilanes. These modified molecules can then be co-condensed with metal alkoxides (e.g., tetraethoxysilane) via the sol-gel process to create a covalently linked organic-inorganic network. dtic.mil

Surface Modification of Nanoparticles: The molecule can be anchored to the surface of inorganic nanoparticles, such as silica (B1680970) or magnetite, to impart specific functionalities. kashanu.ac.ir For example, attaching it to magnetic nanoparticles could lead to new materials for targeted drug delivery or as recyclable catalysts. These hybrid materials could exhibit improved thermal stability, mechanical strength, and novel optical or electronic properties. mdpi.comnih.gov

Hybrid Material Type Integration Method Potential Applications
Sol-Gel Networks Co-condensation with metal alkoxidesAbrasion-resistant coatings, optical materials dtic.mil
Functionalized Nanoparticles Covalent attachment to nanoparticle surfacesDrug delivery, catalysis, sensors kashanu.ac.ir

Design of Responsive and Adaptive Materials

Responsive or "smart" materials can change their properties in response to external stimuli such as light, temperature, pH, or the presence of specific chemical species. The versatile chemistry of 4-(4-bromo-3-formylphenoxy)benzonitrile can be harnessed to create such materials.

Photoresponsive Materials: By incorporating photoswitchable moieties, such as azobenzenes, through functionalization of the bromo or formyl groups, it may be possible to create materials that change their shape, color, or other properties upon exposure to light.

Chemosensors: The nitrile and formyl groups can act as binding sites for specific ions or molecules. By integrating this compound into a polymer matrix or onto a surface, it could be used to develop sensors that signal the presence of a target analyte through a change in fluorescence or an electrical signal. For instance, the nitrile group has been shown to passivate defects in perovskite solar cells, indicating its potential for interaction with ionic species. rsc.org

The continued exploration of the chemistry and material science of 4-(4-bromo-3-formylphenoxy)benzonitrile and its derivatives holds significant promise for the development of new pharmaceuticals, advanced materials, and innovative technologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.